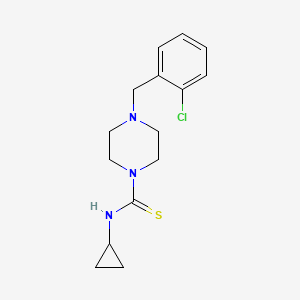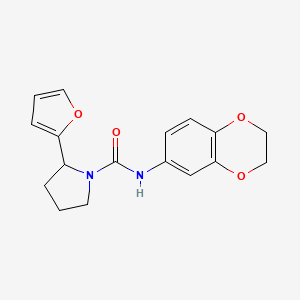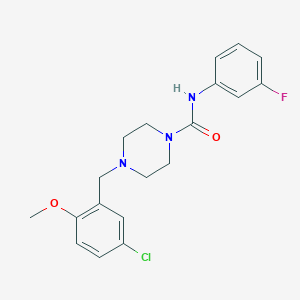
4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide
Descripción general
Descripción
4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide, also known as CPPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives, which have been found to exhibit a wide range of biological activities. CPPC has been shown to have promising effects in various scientific research areas, including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been shown to increase the release of dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, anti-cancer activity, and anti-inflammatory effects. The compound has also been shown to have antioxidant activity, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide is its high potency and selectivity, which makes it a valuable tool for studying the effects of dopamine modulation in the brain. However, the compound's complex synthesis may limit its availability for certain lab experiments. Additionally, the lack of a clear understanding of the compound's mechanism of action may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide. One area of interest is the development of new therapies for psychiatric disorders such as depression and addiction. The compound's anti-cancer activity also warrants further investigation, particularly in the development of new cancer therapies. Additionally, the compound's antioxidant activity may have implications for the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research areas. In neuroscience, 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been found to have a significant effect on the dopamine system, which is involved in the regulation of mood, motivation, and reward. 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of psychiatric disorders such as depression and addiction.
In cancer research, 4-(2-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have implications for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c16-14-4-2-1-3-12(14)11-18-7-9-19(10-8-18)15(20)17-13-5-6-13/h1-4,13H,5-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZSVMGAGJDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-cyclopropylpiperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4750443.png)
![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4750447.png)
![4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4750449.png)
![N-(3-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4750453.png)
![N-(2-hydroxyethyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B4750459.png)
![N-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4750464.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4750467.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4750474.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4750483.png)


![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4750499.png)

